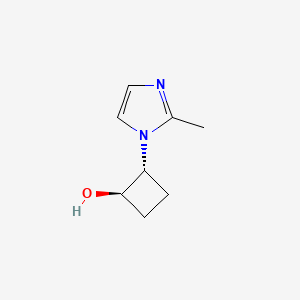
Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate
Descripción general
Descripción
“Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H17NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate” is represented by the formula C14H17NO3 . The molecular weight is 247.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate” are not fully detailed in the search results. It is known that it has a molecular weight of 247.29 g/mol .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation :
- Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate, through its derivatives, contributes to the study of molecular conformations and crystal structures. For instance, compounds with (4-oxopiperidin-1-yl)methyl residues are used to analyze conformation and interactions in crystal packing. These analyses aid in understanding the geometric and electronic properties of molecules, which is crucial for designing new materials and pharmaceuticals (Rajesh, Vijayakumar, Sarveswari, Narasimhamurthy, & Tiekink, 2010).
Synthetic Methodologies and Enantioselectivity :
- In synthetic chemistry, methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate derivatives are utilized for exploring enantioselective synthesis methods. Such research is vital for developing more efficient and selective synthetic routes, particularly for pharmaceuticals. This also includes investigations into phase-transfer catalysis for asymmetric syntheses (Wang, Zhao, Xue, & Chen, 2018).
Development of Anti-cancer Agents :
- Research into novel anti-proliferative agents has incorporated methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate derivatives. This line of research is critical for identifying new therapeutic agents for cancer treatment. Studies focus on synthesizing and evaluating the efficacy of these compounds against various cancer cell lines, thereby contributing to the field of oncology and chemotherapy (Soni, Sanghvi, Devkar, & Thakore, 2015).
Photophysical Properties and Photopolymerization :
- Investigations into the photophysical properties of methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate derivatives have implications in materials science, particularly in the development of photoinitiated polymerization processes. Understanding these properties is fundamental for designing new materials with specific light-induced behaviors, which have applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Intermediate in Synthesis of Kinase Inhibitors :
- Derivatives of methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate serve as intermediates in the synthesis of kinase inhibitors, like CP-690550. These intermediates are crucial for developing new drugs targeting specific kinases, which are important in treating various diseases including cancer and autoimmune disorders (Chen Xin-zhi, 2011).
Mecanismo De Acción
The mechanism of action for “Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate” is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.
Propiedades
IUPAC Name |
methyl 4-[(4-oxopiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMPBHHMPXVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate | |
CAS RN |
943767-91-7 | |
| Record name | Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)


![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)
![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)